(2R)-2-Amino-4-carbamoyl-2-methylbutanoic acid
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Overview
Description
®-2,5-Diamino-2-methyl-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with ammonia or an amine source under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-2,5-Diamino-2-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
®-2,5-Diamino-2-methyl-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, including metabolic disorders and neurological diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ®-2,5-Diamino-2-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid: An amino acid with similar structural features but different functional groups.
L-Aspartic acid: Another amino acid with comparable properties but distinct biological roles.
L-Arginine: Known for its role in the urea cycle and nitric oxide production.
Uniqueness
®-2,5-Diamino-2-methyl-5-oxopentanoic acid is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H12N2O3 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R)-2,5-diamino-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m1/s1 |
InChI Key |
YLTNWAQTQJRBKR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)N)(C(=O)O)N |
Canonical SMILES |
CC(CCC(=O)N)(C(=O)O)N |
Origin of Product |
United States |
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